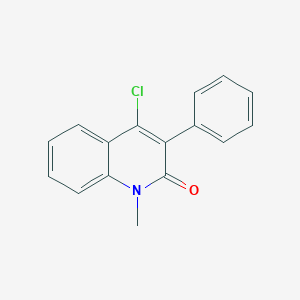

4-chloro-1-methyl-3-phenylquinolin-2(1H)-one

Descripción general

Descripción

4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative.

Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.

Chlorination: The quinoline core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.

Methylation: Methylation at the 1-position can be achieved using methyl iodide or dimethyl sulfate.

Phenylation: The phenyl group is introduced at the 3-position through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the phenyl ring.

Reduction: Reduction reactions may target the quinoline core or the chlorinated position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include quinoline N-oxides or phenyl ring hydroxylated derivatives.

Reduction: Reduced products may include dihydroquinolines or dechlorinated derivatives.

Substitution: Substituted products depend on the nucleophile used, resulting in various functionalized quinolines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Numerous studies have highlighted the compound's efficacy against different cancer cell lines. The following table summarizes key findings from in vitro studies assessing its anticancer activity:

The compound has shown significant cytotoxicity, particularly against K562 and Hep3B cell lines, indicating potent activity with mechanisms involving apoptosis induction and disruption of microtubule dynamics. For instance, treatment with this compound activates caspase pathways, leading to programmed cell death and G2/M phase arrest in cancer cells .

Mechanisms of Action

The mechanisms through which 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one exerts its anticancer effects include:

- Apoptosis Induction : Activation of caspases 3 and 9 suggests a mitochondrial-mediated apoptotic pathway.

- Microtubule Disruption : Similar to other anticancer agents, it interferes with microtubule dynamics, leading to mitotic arrest.

- Inhibition of Cell Proliferation : The compound inhibits DNA synthesis and cell cycle progression in various cancer models .

Organic Synthesis

In organic synthesis, this compound serves as an essential intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Chlorination : The introduction of the chlorine atom at the 4-position enhances reactivity.

- Methylation : Methylation at the nitrogen atom can be performed using agents like methyl iodide.

- Friedel-Crafts Acylation : This method is used to introduce the phenyl group at the 3-position.

These reactions can lead to the development of new derivatives with potentially enhanced biological activities or novel properties .

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). Its structural characteristics allow for efficient charge transport and light emission, making it a candidate for further exploration in electronic applications .

Case Studies

Several case studies have underscored the clinical potential of this compound:

- A study on human leukemia cells (K562) demonstrated that the compound not only inhibited proliferation but also induced apoptosis through oxidative stress mechanisms.

- Research focused on hepatocellular carcinoma (Hep3B) indicated that treatment led to significant tumor regression in xenograft models, supporting its potential as an effective anticancer agent .

Mecanismo De Acción

The mechanism of action of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating or withdrawing effects of its substituents.

Comparación Con Compuestos Similares

Similar Compounds

4-chloroquinoline: Lacks the methyl and phenyl groups, leading to different reactivity and applications.

1-methylquinoline: Lacks the chloro and phenyl groups, affecting its biological activity.

3-phenylquinoline: Lacks the chloro and methyl groups, altering its chemical properties.

Uniqueness

4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in its simpler analogs.

Actividad Biológica

4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this quinoline derivative, supported by data from various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The general synthetic route includes:

- Formation of Quinoline Core : The initial step often involves the cyclization of an appropriate aniline derivative with a carbonyl compound.

- Chlorination : The introduction of the chlorine atom at the 4-position can be achieved through electrophilic aromatic substitution.

- Methylation : Methylation at the nitrogen atom is usually performed using methylating agents like methyl iodide.

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µg/mL) | Mechanism | Reference |

|---|---|---|---|

| K562 | 20 | Induction of apoptosis via mitochondrial pathway | |

| Hep3B | <10 | Inhibition of cell proliferation and G2/M arrest | |

| MCF7 | 15 | Disruption of microtubule assembly |

The compound demonstrated significant cytotoxicity against K562 and Hep3B cell lines, with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that this compound activates caspase pathways leading to programmed cell death. For instance, treatment with this quinoline derivative resulted in increased levels of active caspases 3 and 9 in cancer cells, suggesting a mitochondrial-mediated apoptotic pathway .

- Microtubule Disruption : Similar to other known anticancer agents, this compound may interfere with microtubule dynamics, leading to mitotic arrest. This was evidenced by flow cytometry analyses showing an accumulation of cells in the G2/M phase after treatment .

- Inhibition of Cell Proliferation : The compound has been shown to inhibit DNA synthesis and cell cycle progression in various cancer models, contributing to its overall anticancer efficacy .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- A study conducted on human leukemia cells (K562) revealed that the compound not only inhibited proliferation but also induced apoptosis through oxidative stress mechanisms .

- In another study focused on hepatocellular carcinoma (Hep3B), researchers noted that treatment with this quinoline derivative led to significant tumor regression in xenograft models, further supporting its potential as an effective anticancer agent .

Propiedades

IUPAC Name |

4-chloro-1-methyl-3-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c1-18-13-10-6-5-9-12(13)15(17)14(16(18)19)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCOIEOFRRHZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972283 | |

| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56857-90-0 | |

| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.